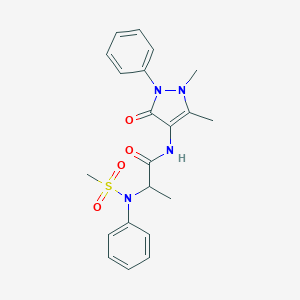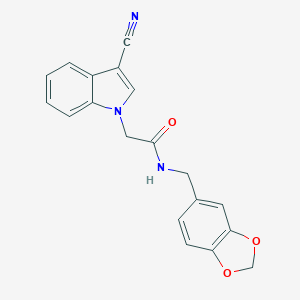![molecular formula C21H19ClN2O4S B297922 methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MCBMT, is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been widely studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. Additionally, it has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate for lab experiments is its potent biological activity, which makes it a useful tool for studying various disease processes. However, one of the limitations of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its relatively complex synthesis, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of new derivatives of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate and its potential interactions with other drugs and biological systems.
Métodos De Síntesis
The synthesis of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone intermediate. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazolidinone ring, resulting in the formation of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a lead compound in the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C21H19ClN2O4S |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H19ClN2O4S/c1-4-24-19(25)18(12-14-11-15(22)7-10-17(14)27-2)29-21(24)23-16-8-5-13(6-9-16)20(26)28-3/h5-12H,4H2,1-3H3/b18-12+,23-21? |
Clave InChI |
MKEOJIVWPDXRRH-OKZFSLEBSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B297840.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)